Dehydro Barnidipine: Comprehensive Analysis of Chemical Structure, Physicochemical Properties, and Analytical Methodologies
Dehydro Barnidipine: Comprehensive Analysis of Chemical Structure, Physicochemical Properties, and Analytical Methodologies
Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper
Executive Summary
Barnidipine is a potent, long-acting 1,4-dihydropyridine (DHP) calcium channel blocker utilized primarily in the management of hypertension[1]. However, like most DHPs, it is highly susceptible to oxidative and photochemical degradation. Dehydro barnidipine (also known as oxidized barnidipine or the barnidipine pyridine derivative) is the principal degradation product and primary in vivo metabolite of barnidipine[2][3]. Understanding its physicochemical properties, structural biology, and analytical profile is critical for pharmaceutical quality control, stability-indicating assay development, and pharmacokinetic profiling.
This technical guide synthesizes the structural characteristics, physicochemical data, and field-proven experimental protocols required to synthesize, isolate, and quantify dehydro barnidipine with high scientific rigor.
Chemical Identity & Structural Biology
The conversion of barnidipine to dehydro barnidipine involves the aromatization of the central 1,4-dihydropyridine ring into a fully conjugated pyridine ring[2]. This oxidation results in the loss of two hydrogen atoms (2 amu)[2].
From a structural biology perspective, this transformation is catastrophic to the drug's efficacy. The parent DHP ring adopts a specific "boat" conformation essential for docking into the binding pocket of L-type voltage-gated calcium channels (CaV1.2). Aromatization forces the core into a planar geometry, causing severe steric clashes within the receptor pocket and resulting in a complete loss of pharmacological activity[3].
Molecular Identifiers
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IUPAC Name: (S)-3-(1-benzylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate[4]
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CAS Registry Number: 172331-68-9[5]
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Molecular Formula: C₂₇H₂₇N₃O₆
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Molecular Weight: 489.52 g/mol [4]
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SMILES: Cc1c(c(-c2cccc(c2)[O-])c(c(C)n1)C(=O)O[C@H]3CCN(Cc4ccccc4)C3)C(=O)OC[4]
Fig 1: Oxidative degradation and metabolic pathway of barnidipine to dehydro barnidipine.
Physicochemical Profiling
The physicochemical properties of dehydro barnidipine dictate its behavior during chromatographic separation and formulation stability testing. The loss of the N-H proton from the DHP ring alters its hydrogen-bonding capacity, rendering the molecule slightly more lipophilic than its parent compound.
Table 1: Physicochemical Properties of Dehydro Barnidipine
| Property | Value / Description | Scientific Implication |
| Molecular Weight | 489.52 g/mol [4] | Exhibits a molecular ion at m/z 489.0 in MS, exactly 2 amu less than barnidipine (m/z 491.0)[2]. |
| Physical State | Light yellow to colorless solid/gel[2] | Color change is indicative of pi-electron delocalization shifts post-aromatization. |
| Solubility | Slightly soluble in Methanol, DMSO, Chloroform; Insoluble in water[6][7] | Necessitates the use of organic modifiers (e.g., ACN, MeOH) during sample preparation and LC mobile phases. |
| UV Absorption | Maxima shifted to ~230-260 nm | The characteristic ~360 nm band of the DHP ring is lost upon oxidation, requiring lower UV wavelengths for detection[3]. |
| Stereochemistry | Retains absolute stereocenters (1/1) at the pyrrolidinyl ester[4] | Chiral chromatography is required if enantiomeric/diastereomeric purity must be assessed. |
Mechanisms of Degradation & Metabolism
Dehydro barnidipine is generated via two primary pathways:
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Photodegradation: Exposure of barnidipine to direct or indirect sunlight rapidly induces photo-oxidation. Studies demonstrate that under natural light, the pyridine derivative (dehydro barnidipine) is the almost exclusive photoproduct[3].
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Hepatic Metabolism: In vivo, barnidipine undergoes extensive first-pass metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which catalyzes the dehydrogenation of the DHP ring into the inactive pyridine metabolite[].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms.
Protocol A: Forced Degradation Synthesis of Dehydro Barnidipine Standard
When a certified reference standard is unavailable, dehydro barnidipine can be synthesized via forced chemical oxidation[2].
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Rationale for Reagent Choice: Manganese dioxide (MnO₂) is selected as the oxidant because its heterogeneous nature allows for mild, surface-mediated dehydrogenation of the 1,4-dihydropyridine ring without cleaving the sensitive ester linkages or over-oxidizing the tertiary amine of the benzylpyrrolidinyl moiety.
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Step-by-Step Procedure:
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Dissolution: Dissolve 2.0 g (approx. 0.004 mol) of barnidipine hydrochloride in 150 mL of anhydrous dichloromethane (DCM)[2].
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Oxidation: Add 3.5 g (0.04 mol, ~10x molar excess) of activated MnO₂ to the solution[2].
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Reaction: Stir the suspension continuously at room temperature under UV light exposure for up to 30 days (reaction progress should be monitored via TLC or HPLC)[2].
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Filtration & Concentration: Filter the mixture through a Celite pad to remove the insoluble manganese residues. Concentrate the filtrate under reduced pressure.
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Purification: Purify the residue via flash column chromatography on silica gel. Elute first with DCM/Ethanol (40:1), followed by Ethyl acetate/Petroleum ether (3:2) to isolate the light yellow solid[2].
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Self-Validation: Confirm synthesis via mass spectrometry. The ESI-MS spectrum must show an [M-H]⁻ ion at m/z 490.1 or an [M+H]⁺ at m/z 490.5. Furthermore, ¹H-NMR must confirm the disappearance of the characteristic DHP N-H and C4-H protons[2].
Protocol B: LC-MS/UV Analytical Quantification
A robust High-Performance Liquid Chromatography (HPLC) method is required to separate barnidipine from its oxidized impurity[2][3].
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Chromatographic Conditions:
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Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[2].
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Mobile Phase: Gradient elution utilizing Water (0.1% Formic Acid) and Acetonitrile. The increased lipophilicity of dehydro barnidipine typically results in a longer retention time compared to the parent drug on a reversed-phase column.
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Detection: Dual-mode detection is recommended. Set the Diode Array Detector (DAD) to 254 nm (optimal for the pyridine derivative) and 360 nm (optimal for the parent DHP).
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Orthogonal Validation: If a peak elutes later than barnidipine, exhibits strong UV absorbance at 254 nm but zero absorbance at 360 nm, and yields a mass of 489.0 amu, it is definitively identified as dehydro barnidipine.
Fig 2: Analytical workflow for the isolation and quantification of dehydro barnidipine.
References
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Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC Source: National Institutes of Health (NIH) URL:[Link]
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Different photodegradation behavior of barnidipine under natural and forced irradiation Source: ResearchGate URL:[Link]
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Dehydro Barnidipine - CAS - 172331-68-9 Source: Axios Research URL:[Link]
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DEHYDRO BARNIDIPINE - Global Substance Registration System (GSRS) Source: National Institutes of Health (NIH) URL:[Link]
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Barnidipine Impurities and Related Compound Source: Veeprho URL:[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Dehydro Barnidipine - CAS - 172331-68-9 | Axios Research [axios-research.com]
- 6. Dehydro Benidipine | 118935-44-7 [chemicalbook.com]
- 7. CAS:918659-10-6;Dehydro Azelnidipine-西安齐岳生物 [0qy.com]
